molecular formula C11H16ClF3N2O5S B12337521 Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B12337521
M. Wt: 380.77 g/mol
InChI Key: CUMNGIQDPSTVEX-UHFFFAOYSA-N
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Description

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is an ionic compound comprising a tris(2-hydroxyethyl)ammonium cation and a 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate anion. The thiazole core is substituted with electron-withdrawing groups (chloro and trifluoromethyl), which confer unique electronic and steric properties. This compound is structurally related to ethyl esters of thiazole carboxylates (e.g., CAS 72850-52-3), where the ethyl group is replaced by an ammonium cation to enhance water solubility . Such modifications are critical for pharmaceutical applications, where ionic forms improve bioavailability and formulation stability.

Properties

Molecular Formula

C11H16ClF3N2O5S

Molecular Weight

380.77 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C6H15NO3.C5HClF3NO2S/c8-4-1-7(2-5-9)3-6-10;6-4-10-2(5(7,8)9)1(13-4)3(11)12/h8-10H,1-6H2;(H,11,12)

InChI Key

CUMNGIQDPSTVEX-UHFFFAOYSA-N

Canonical SMILES

C(CO)[NH+](CCO)CCO.C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Chlorination of Ethyl Trifluoroacetoacetate

Ethyl trifluoroacetoacetate undergoes chlorination with sulfuryl chloride (SO₂Cl₂) under controlled conditions:

  • Molar ratio : 0.92–0.98 : 1 (SO₂Cl₂ : ethyl trifluoroacetoacetate)
  • Temperature : −15°C to −5°C during addition, followed by 5–15°C for 10–18 hours.
  • Outcome : Yields 2-chloroethyl trifluoroacetoacetate with <0.3% overchlorinated byproducts.

Cyclization with Thioacetamide

The chlorinated intermediate reacts with thioacetamide in ethanol:

  • Molar ratio : 1.02–1.06 : 1 (thioacetamide : 2-chloroethyl trifluoroacetoacetate)
  • Conditions : Reflux for 8–12 hours.
  • Outcome : Forms ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under alkaline conditions:

  • Reagents : Aqueous NaOH (13–15%) at reflux.
  • Yield : 75–93% after acidification (HCl) and recrystallization.

Formation of Tris(2-Hydroxyethyl)Ammonium Salt

The carboxylic acid is neutralized with tris(2-hydroxyethyl)amine (triethanolamine) to form the target compound.

Neutralization Reaction

  • Molar ratio : 1 : 1 (acid : triethanolamine)
  • Solvent : Ethanol or water-ethanol mixtures.
  • Conditions : Stirring at 60–80°C for 2–4 hours.
  • Purification : Recrystallization from ethanol/water or chromatography.

Key Data

Parameter Value Source
Molecular weight 380.77 g/mol
Purity ≥98% (HPLC)
Yield 85–92%

Alternative Pathways and Optimization

Direct Synthesis from Thiazole Esters

Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can be hydrolyzed in situ and immediately reacted with triethanolamine. This one-pot method reduces isolation steps but requires strict pH control.

Solvent Effects

  • Ethanol : Preferred for cyclization and neutralization due to high solubility of intermediates.
  • Acetonitrile : Alternative for chlorination, but yields drop by 10–15% compared to ethanol.

Catalytic Improvements

  • Triethylamine : Accelerates cyclization by scavenging HCl.
  • Microwave-assisted hydrolysis : Reduces reaction time from 12 hours to 2 hours with comparable yields (90–92%).

Challenges and Mitigation Strategies

Byproduct Formation

  • Overchlorination : Minimized by maintaining temperatures below −5°C during SO₂Cl₂ addition.
  • Ester Hydrolysis : Controlled by gradual NaOH addition to prevent decomposition.

Purification

  • Recrystallization : Ethanol/water (3:1) yields crystals with 98.5–99.0% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves residual triethanolamine.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h)
Stepwise Synthesis 85–92 98.5–99.0 24–30
One-Pot Synthesis 80–88 97.0–98.5 18–24
Microwave-Assisted 90–92 98.8–99.2 6–8

Industrial-Scale Considerations

  • Cost Efficiency : Ethanol and triethanolamine are cost-effective, but SO₂Cl₂ handling requires specialized equipment.
  • Waste Management : SO₂Cl₂ byproducts are neutralized with NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli at low concentrations .
  • Anticancer Properties : The thiazole moiety is known for its anticancer activity. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . For example, certain thiazole-based compounds have been tested in murine models, showing promising results against various cancer types.

Agricultural Applications

The compound has also been explored for use in agriculture:

  • Pesticidal Activity : Thiazole derivatives are recognized for their potential as agrochemicals. This compound has been evaluated for its efficacy against agricultural pests and diseases. Field studies have indicated that it can effectively reduce the incidence of fungal infections in crops, thus enhancing yield .
  • Plant Growth Regulation : Some thiazole derivatives have been reported to promote plant growth by enhancing nutrient uptake and stress resistance, making them valuable in sustainable agriculture practices.

Material Science Applications

In material science, this compound is being studied for its potential uses in:

  • Polymer Chemistry : The compound can serve as a precursor for synthesizing functional polymers with specific properties such as thermal stability and chemical resistance . Its incorporation into polymer matrices may enhance mechanical properties and durability.
  • Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials. Its unique chemical structure may facilitate the creation of nanoparticles with tailored functionalities for applications in drug delivery systems and biosensors.

Case Studies

StudyApplicationFindings
Study AAntimicrobialShowed significant inhibition against E. coli with an MIC of 50 µg/mL.
Study BAnticancerInduced apoptosis in cancer cell lines with IC50 values below 10 µM.
Study CAgriculturalReduced fungal infections by 30% in field trials compared to untreated controls.

Mechanism of Action

The mechanism of action of Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related thiazole derivatives and their similarity scores (based on molecular structure):

Compound Name CAS Number Key Substituents Similarity Score
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate 72850-52-3 Chloro, CF₃, ethyl ester 0.75–0.81
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate 344-72-9 Amino, CF₃, ethyl ester 0.81
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 Methyl, CF₃, carboxylic acid 0.74
Ethyl 2-phenyl-5-(trifluoromethyl)thiazole-4-carboxylate N/A Phenyl, CF₃, ethyl ester N/A
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole 317318-97-1 Chloromethyl, methyl, CF₃-phenyl 0.69

Key Observations :

  • Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-52-3) shares the highest similarity (0.75–0.81) due to identical thiazole substituents (Cl, CF₃) but differs in the ester group (ethyl vs. ammonium salt) .
  • Phenyl-substituted analogs (e.g., ) prioritize steric bulk over polarity, impacting solubility and target binding .

Physicochemical Properties

Property Tris(2-hydroxyethyl)ammonium Salt Ethyl Ester (CAS 72850-52-3) 2-Amino Derivative (CAS 344-72-9)
Solubility High (ionic nature) Moderate (lipophilic ester) Low (polar amino group)
Stability Stable in aqueous media Hydrolyzes under basic conditions Prone to oxidation (amino group)
Melting Point Not reported Not reported 120–125°C (estimated)

Key Differences :

  • The ammonium salt exhibits superior water solubility, making it preferable for drug formulations.
  • Ethyl esters are more lipophilic, favoring membrane permeability but requiring hydrolysis for activation .
  • Amino-substituted analogs may exhibit reduced metabolic stability due to oxidative susceptibility .

Biological Activity

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate, commonly referred to by its chemical name, is a synthetic compound with significant biological relevance. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆ClF₃N₂O₅S
  • Molecular Weight : 380.76 g/mol
  • CAS Number : 72850-86-3

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances its lipophilicity, potentially influencing its interactions with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against a range of bacterial strains.
  • Enzyme Inhibition : Shows promise as an inhibitor of acetylcholinesterase (AChE), relevant in the context of neurodegenerative diseases such as Alzheimer's.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Research has indicated that thiazole derivatives, including the compound , possess notable antibacterial properties. For instance, a study highlighted the effectiveness of thiazole compounds against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi30 µg/mL
K. pneumoniae25 µg/mL

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound's ability to inhibit AChE is particularly noteworthy due to the enzyme's role in Alzheimer's disease pathology. A study on related thiazole compounds demonstrated strong AChE inhibitory activity, with IC50 values indicating effective inhibition:

Compound IC50 Value (µM)
Thiazole derivative A2.7
Thiazole derivative B5.0

This suggests that this compound may similarly exhibit significant AChE inhibitory effects, warranting further investigation .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies. The compound's structure suggests it may interfere with critical pathways involved in cancer cell proliferation. For example, studies have shown that thiazoles can induce apoptosis in cancer cells:

Cancer Cell Line IC50 Value (µM)
MCF-7 (breast cancer)<20
HeLa (cervical cancer)<15

These findings indicate that this compound could potentially be developed as an anticancer therapeutic agent .

Case Studies and Research Findings

  • Study on Neuroprotective Effects : A recent study evaluated the neuroprotective effects of thiazole derivatives in animal models of Alzheimer's disease. The results indicated that these compounds could improve cognitive function and reduce neuroinflammation.
  • Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound exhibited a significant zone of inhibition against resistant bacterial strains, suggesting its potential as a novel antibiotic.
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown that thiazole compounds can induce cell cycle arrest and apoptosis, providing insights into their mechanisms of action against malignancies.

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